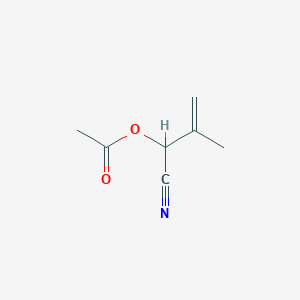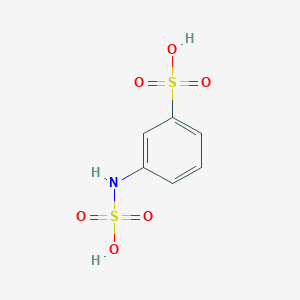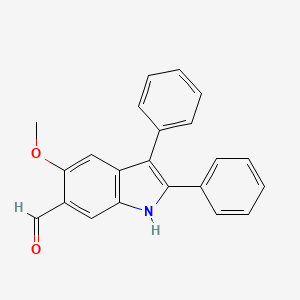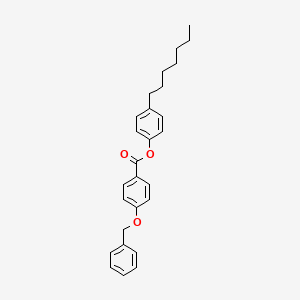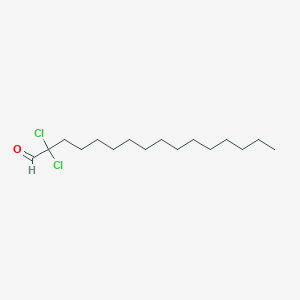![molecular formula C14H16O6S B14303863 Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate CAS No. 112841-15-3](/img/structure/B14303863.png)
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate is an organic compound with the molecular formula C14H16O6S. This compound is characterized by the presence of a benzenesulfonyl group attached to a prop-1-en-2-yl chain, which is further connected to a propanedioate moiety. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate typically involves the reaction of benzenesulfonyl chloride with dimethyl propanedioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The propanedioate moiety can chelate metal ions, affecting their availability and activity in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [3-(methylsulfonyl)prop-1-en-2-yl]propanedioate
- Dimethyl [3-(ethylsulfonyl)prop-1-en-2-yl]propanedioate
- Dimethyl [3-(phenylsulfonyl)prop-1-en-2-yl]propanedioate
Uniqueness
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and research applications.
Properties
| 112841-15-3 | |
Molecular Formula |
C14H16O6S |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
dimethyl 2-[3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate |
InChI |
InChI=1S/C14H16O6S/c1-10(12(13(15)19-2)14(16)20-3)9-21(17,18)11-7-5-4-6-8-11/h4-8,12H,1,9H2,2-3H3 |
InChI Key |
DJRVVLYGVOTGLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=C)CS(=O)(=O)C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




